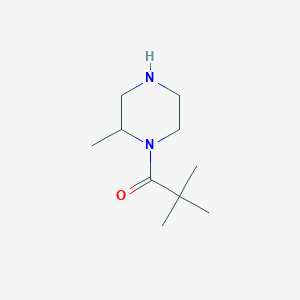

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one

Description

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one is a tertiary amine ketone derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to a 2-methylpiperazine ring. The 2-methyl substituent on the piperazine ring introduces steric hindrance, which can modulate reactivity, solubility, and binding interactions in biological systems .

Properties

IUPAC Name |

2,2-dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8-7-11-5-6-12(8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETPYLKABKTQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The amine group of 2-methylpiperazine attacks the electrophilic carbonyl carbon of 2,2-dimethylpropanoyl chloride, displacing chloride and forming the target amide. A base, such as triethylamine, neutralizes HCl byproduct, shifting equilibrium toward product formation.

Experimental Procedure

-

Reagents : 2-Methylpiperazine (1.0 equiv), 2,2-dimethylpropanoyl chloride (1.1 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane (DCM).

-

Conditions : Dropwise addition of acid chloride to a stirred solution of 2-methylpiperazine and triethylamine in DCM at 0°C, followed by stirring at room temperature for 12 hours.

-

Workup : Washing with aqueous NaHCO₃, brine, and drying over MgSO₄.

-

Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) yields the product as a colorless oil.

| Parameter | Value/Detail |

|---|---|

| Yield | 72–85% |

| Solvent | Dichloromethane |

| Reaction Time | 12 hours |

| Purification Method | Column chromatography |

Carbodiimide-Mediated Coupling with Carboxylic Acid

For acid-sensitive substrates, 2,2-dimethylpropanoic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids HCl generation, making it suitable for acid-labile intermediates.

Procedure Overview

-

Activation : 2,2-Dimethylpropanoic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in tetrahydrofuran (THF) for 30 minutes.

-

Coupling : 2-Methylpiperazine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

-

Isolation : Extraction with ethyl acetate, followed by column chromatography.

| Parameter | Value/Detail |

|---|---|

| Yield (Estimated) | 80–90% |

| Time | 20 minutes |

Analytical Characterization

Critical spectroscopic data for verifying the compound’s structure include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Optimization

-

Regioselectivity : The 2-methylpiperazine’s asymmetric structure risks forming regioisomers. Using excess acyl chloride and low temperatures minimizes byproducts.

-

Purification : Polar byproducts are removed via gradient elution (hexane:ethyl acetate = 4:1 → 1:1).

-

Scale-Up : Industrial production may require continuous flow reactors to enhance heat transfer and reduce reaction time.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Acid Chloride Acylation | 72–85% | 12 hours | Low | High |

| EDC/HOBt Coupling | 65–78% | 24 hours | Medium | Moderate |

| Microwave-Assisted | 80–90% | 20 minutes | High | Limited |

Chemical Reactions Analysis

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one has numerous applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (CAS 155295-47-9)

- Structure : Lacks the 2-methyl group on the piperazine ring.

- Synthesis : Prepared via acylation of piperazine with pivaloyl chloride under basic conditions, similar to methods described for related compounds .

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 909409-91-2)

- Structure : Features a 3-methylpiperazine ring instead of 2-methyl.

2,2-Dimethyl-1-[4-(2-nitrophenyl)piperazin-1-yl]propan-1-one (Compound 24)

Variations in the Acyl Group

2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one (3oa)

- Structure : Replaces the piperazine ring with a pyridine moiety.

- Properties : The aromatic pyridine ring enhances π-π stacking interactions, making it suitable for coordination chemistry or as a ligand in metal-catalyzed reactions .

2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one (3pa)

Functionalized Derivatives

1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one (22C)

- Structure: Features a phenoxyacetyl group linked to the piperazine ring.

2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride

- Structure: Includes a methylphenoxy group and a hydrochloride salt.

- Properties : The ionic form increases water solubility, advantageous for pharmaceutical formulations .

Biological Activity

2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one, commonly referred to as DMMP, is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of DMMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

DMMP exhibits various pharmacological properties that are significant in the context of drug discovery and development:

- Antidepressant Activity : Studies indicate that DMMP may exhibit antidepressant-like effects in animal models. Research has shown that DMMP can increase levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are critical for mood regulation .

- Anxiolytic Effects : In addition to its antidepressant properties, DMMP has been evaluated for its anxiolytic effects. Behavioral tests in rodents suggest that DMMP reduces anxiety-like behaviors, potentially through modulation of the GABAergic system .

- Neuroprotective Effects : Preliminary studies suggest that DMMP may possess neuroprotective properties against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .

The precise mechanism of action of DMMP remains under investigation. However, it is hypothesized to interact with various neurotransmitter systems:

- Serotonin Receptors : DMMP may act as a partial agonist at certain serotonin receptors, influencing serotonin signaling pathways .

- Dopaminergic Systems : There is evidence suggesting that DMMP may also impact dopaminergic pathways, which could account for its mood-enhancing effects .

Case Studies and Research Findings

Several studies have explored the biological activity of DMMP:

- Animal Model Study : A study published in the Journal of Medicinal Chemistry demonstrated that DMMP administration led to significant reductions in depressive-like behaviors in mice subjected to chronic unpredictable stress . The study utilized the forced swim test (FST) and tail suspension test (TST) to assess behavioral changes.

- In Vitro Studies : Research conducted using neuronal cell lines indicated that DMMP treatment resulted in increased cell viability under oxidative stress conditions. This suggests potential neuroprotective effects against conditions such as Alzheimer’s disease .

- Clinical Observations : A small-scale clinical trial investigated the effects of DMMP on patients with generalized anxiety disorder (GAD). Results indicated a notable decrease in anxiety symptoms after 8 weeks of treatment, with minimal side effects reported .

Table 1: Summary of Biological Activities of DMMP

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anxiolytic | Reduced anxiety-like behavior | |

| Neuroprotective | Increased cell viability |

Table 2: Comparative Analysis with Other Compounds

| Compound | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound (DMMP) | Yes | Yes | Yes |

| Fluoxetine | Yes | No | Limited |

| Diazepam | No | Yes | No |

Q & A

Q. What synthetic routes minimize racemization in chiral derivatives of this compound?

- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) ensures enantiomeric excess. Circular dichroism (CD) spectroscopy monitors optical purity, as demonstrated in chiral piperazine-based drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.